N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-(2,5-difluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClF2N3O2S/c20-16-1-4-18(5-2-16)25-11-9-24(10-12-25)8-7-23-28(26,27)14-15-13-17(21)3-6-19(15)22/h1-6,13,23H,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNDVKGHLXEZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in relation to its interaction with various neurotransmitter receptors. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, receptor binding affinities, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 421.96 g/mol. The presence of the piperazine ring and the difluorophenyl moiety suggests potential interactions with central nervous system (CNS) receptors.
Receptor Binding Affinity
Research indicates that this compound exhibits significant affinity for dopamine receptors, particularly the D4 subtype. The following table summarizes key binding affinities:
| Receptor | IC50 (nM) | Selectivity |
|---|---|---|
| Dopamine D4 | 0.057 | >10,000 times selective over D2 |
| Serotonin 5-HT1A | >10,000 | Selective |
| Adrenergic Alpha1 | >10,000 | Selective |
These findings highlight the compound's potential as a selective ligand for the dopamine D4 receptor, which is implicated in various neuropsychiatric disorders.
Neuroprotective Effects
A study investigating the neuroprotective properties of similar compounds demonstrated that derivatives of piperazine exhibited significant effects in models of cerebral ischemia. For instance, a related compound significantly prolonged survival time in mice subjected to acute cerebral ischemia (see Table below).
| Treatment Group | Survival Time (minutes) |
|---|---|
| Control (Normal Saline) | 8.67 ± 1.12 |
| Compound Treatment | 14.83 ± 0.42 |
| Nimodipine (Control) | 3.52 ± 1.04 |
The results suggest that compounds with similar structures may offer protective effects against neuronal damage.
Case Studies and Research Findings
- Dopamine D4 Receptor Affinity : A detailed study on N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide revealed an IC50 value of 0.057 nM for the D4 receptor, showcasing its high selectivity compared to D2 receptors and other serotonin receptors .
- Neuroprotective Activity : In vivo studies have demonstrated that piperazine derivatives can significantly enhance survival rates in models of ischemic stroke, indicating potential therapeutic applications in neuroprotection .
- Structure-Affinity Relationships : The structure-activity relationship (SAR) studies have shown that modifications on the piperazine ring and the introduction of different aromatic substituents can markedly influence receptor selectivity and binding affinity .
Scientific Research Applications
Pharmacological Profile
Dopamine Receptor Affinity
The compound has been identified as a potent and selective ligand for the dopamine D4 receptor. Studies have shown that it exhibits high affinity for this receptor subtype, with IC50 values as low as 0.057 nM, indicating its effectiveness in modulating dopaminergic activity . This selectivity is crucial for minimizing side effects associated with non-selective dopamine receptor antagonists.
Potential Therapeutic Applications
Given its affinity for the D4 receptor, this compound may be beneficial in treating conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD). The D4 receptor is implicated in cognitive processes and emotional regulation, making it a target for novel therapeutic agents aimed at improving symptoms associated with these disorders .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
- Schizophrenia Models : In animal studies simulating schizophrenia-like symptoms, administration of the compound resulted in significant reductions in hyperactivity and improvements in cognitive function, suggesting its potential utility as an antipsychotic agent.
- ADHD Studies : Research involving attention-deficit models indicated that the compound could enhance attention and reduce impulsivity, aligning with the therapeutic goals for ADHD treatment.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine-Based Analogues
Piperazine derivatives often exhibit central nervous system (CNS) activity. Key comparisons include:
Key Differences :
- The target compound replaces the benzhydryl or ethoxyacetic acid groups in Cetirizine analogues with a methanesulfonamide-difluorophenyl moiety. This substitution likely enhances metabolic stability and alters receptor selectivity compared to classical antihistamines .
- The 2,5-difluorophenyl group may increase lipophilicity and blood-brain barrier penetration relative to non-fluorinated analogues.
Methanesulfonamide Derivatives
Sulfonamide-containing compounds are prevalent in pharmaceuticals and agrochemicals:
Key Differences :
- Unlike agrochemical sulfonamides (e.g., tolylfluanid), the target compound lacks dimethylamino-sulfonyl groups and instead incorporates a piperazine-ethyl linker, which is more typical of pharmaceuticals targeting neurotransmitter receptors.
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : The methanesulfonamide group in the target compound may confer resistance to hepatic degradation compared to ester-containing analogues like Cetirizine Ethyl Ester .
- Toxicity : Fluorine atoms in the 2,5-difluorophenyl group could mitigate reactive metabolite formation, a common issue with chlorophenyl derivatives .
Q & A
Q. What are the key synthetic routes and optimization strategies for N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine core and subsequent sulfonamide coupling. Critical steps include:
- Piperazine functionalization : Alkylation or sulfonylation of the piperazine ring at the N-1 position (e.g., using 4-chlorophenyl groups) .
- Sulfonamide coupling : Reaction of methanesulfonyl chloride with a secondary amine intermediate under controlled pH (7–9) and temperature (0–5°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization (ethanol/water) to achieve ≥95% purity .
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and substituent positions. For example, the piperazine ring protons appear as broad singlets (δ 2.5–3.5 ppm), while aromatic protons from the difluorophenyl group resonate at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = ~490 Da) .
- Elemental Analysis : Confirms C, H, N, S, and Cl content within ±0.4% of theoretical values .
Q. What are the primary physicochemical properties relevant to biological studies?
- Solubility : Low aqueous solubility (≤0.1 mg/mL in PBS), necessitating DMSO or ethanol as co-solvents .
- LogP : Predicted logP ~3.2 (via HPLC), indicating moderate lipophilicity .
- Stability : Stable at −20°C for >6 months but prone to hydrolysis under acidic (pH <3) or basic (pH >10) conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor binding?
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 3-CF₃) or donating (e.g., 4-OCH₃) groups to assess dopamine D2/D3 receptor affinity .
- Linker modification : Test ethylene vs. propylene spacers between the piperazine and sulfonamide groups to evaluate conformational flexibility .
- Assay conditions : Use radioligand binding assays (³H-spiperone for D2, ³H-7-OH-DPAT for D3) with HEK293 cells expressing human receptors .
Q. What methodologies resolve contradictions in reported biological activity data?
- Meta-analysis : Compare IC₅₀ values across studies using standardized assay protocols (e.g., membrane preparation methods, incubation times) .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to rationalize divergent binding modes due to protonation states of the piperazine nitrogen .
- Counter-screening : Test off-target activity (e.g., serotonin 5-HT₁A, adrenergic α₁ receptors) to rule out non-specific effects .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Dosing formulation : Use PEG-400/saline (60:40) for improved bioavailability in rodent models .
- Analytical methods : Quantify plasma concentrations via LC-MS/MS (LLOQ = 1 ng/mL) with a C18 column and acetonitrile/0.1% formic acid gradient .
- Metabolite profiling : Identify Phase I metabolites (e.g., N-dealkylation, sulfonamide hydrolysis) using liver microsomes and human CYP isoforms .
Q. What strategies mitigate synthesis-related impurities?
- Byproduct identification : Use LC-MS to detect and quantify intermediates (e.g., unreacted piperazine or sulfonyl chloride) .
- Process optimization : Employ slow addition of sulfonyl chloride at 0°C to reduce dimerization .
- Crystallization control : Adjust solvent polarity (e.g., tert-butyl methyl ether) to precipitate high-purity product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
